molecular formula C46H32N6Ru+2 B13127388 (2,2'-Bipyridine)(2,2'-biquinoline)((3,3'-biisoquinoline)ruthenium(II)

(2,2'-Bipyridine)(2,2'-biquinoline)((3,3'-biisoquinoline)ruthenium(II)

Cat. No.: B13127388
M. Wt: 769.9 g/mol
InChI Key: FQGPOWBNQXZGJF-UHFFFAOYSA-N
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Description

(2,2’-Bipyridine)(2,2’-biquinoline)((3,3’-biisoquinoline)ruthenium(II) is a coordination complex that features ruthenium as the central metal ion coordinated to three different bidentate ligands: 2,2’-bipyridine, 2,2’-biquinoline, and 3,3’-biisoquinoline. This compound is of significant interest due to its unique optical and electrochemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2’-Bipyridine)(2,2’-biquinoline)((3,3’-biisoquinoline)ruthenium(II) typically involves the reaction of ruthenium trichloride with the respective ligands in an aqueous or alcoholic solution. The reaction is often carried out under reflux conditions, and a reducing agent such as hypophosphorous acid is added to reduce ruthenium(III) to ruthenium(II) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2,2’-Bipyridine)(2,2’-biquinoline)((3,3’-biisoquinoline)ruthenium(II) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.

    Reduction: It can be reduced back to ruthenium(II) from higher oxidation states.

    Substitution: Ligands can be substituted with other bidentate or monodentate ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like cerium(IV) ammonium nitrate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a coordinating solvent and elevated temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(III) or ruthenium(IV) complexes, while substitution reactions can produce a variety of new coordination compounds with different ligands .

Scientific Research Applications

(2,2’-Bipyridine)(2,2’-biquinoline)((3,3’-biisoquinoline)ruthenium(II) has a wide range of scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions and as a photosensitizer in photochemical studies.

    Biology: Employed in bioimaging and as a probe for studying biological systems due to its luminescent properties.

    Medicine: Investigated for its potential in photodynamic therapy and as a drug delivery agent.

    Industry: Utilized in the development of light-emitting devices and sensors

Mechanism of Action

The mechanism of action of (2,2’-Bipyridine)(2,2’-biquinoline)((3,3’-biisoquinoline)ruthenium(II) involves its ability to interact with various molecular targets through coordination and redox reactions. The compound can undergo photoinduced electron transfer, making it effective in photochemical applications. Its luminescent properties are due to the metal-to-ligand charge transfer (MLCT) transitions, which are influenced by the nature of the ligands and the central metal ion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2’-Bipyridine)(2,2’-biquinoline)((3,3’-biisoquinoline)ruthenium(II) is unique due to its combination of three different bidentate ligands, which imparts distinct optical and electrochemical properties. This diversity in ligand structure allows for fine-tuning of its reactivity and applications in various fields .

Properties

Molecular Formula

C46H32N6Ru+2

Molecular Weight

769.9 g/mol

IUPAC Name

3-isoquinolin-3-ylisoquinoline;2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+)

InChI

InChI=1S/2C18H12N2.C10H8N2.Ru/c1-3-7-15-11-19-17(9-13(15)5-1)18-10-14-6-2-4-8-16(14)12-20-18;1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18;1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h2*1-12H;1-8H;/q;;;+2

InChI Key

FQGPOWBNQXZGJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3.C1=CC=C2C=NC(=CC2=C1)C3=CC4=CC=CC=C4C=N3.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2]

Origin of Product

United States

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